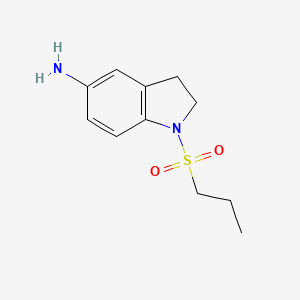

1-(Propylsulfonyl)indolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylsulfonyl-2,3-dihydroindol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPSHSXVJQDFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 Propylsulfonyl Indolin 5 Amine

Retrosynthetic Analysis of the 1-(Propylsulfonyl)indolin-5-amine Scaffold

A retrosynthetic analysis of this compound (I) suggests a disconnection at the nitrogen-sulfur bond. This leads to two key precursors: 5-aminoindoline (II) and propylsulfonyl chloride (III). The formation of the sulfonamide bond is a standard and reliable transformation.

A further disconnection of the 5-aminoindoline (II) can be envisioned through the reduction of a nitro group, leading back to 5-nitroindoline (B147364) (IV). The indoline (B122111) core of (IV) can, in turn, be conceptually derived from a suitable substituted benzene (B151609) derivative through cyclization. This multi-step approach allows for the strategic construction of the target molecule from readily available starting materials.

Approaches for the Synthesis of Indoline Core Structures

Cyclization Reactions in Indoline Formation

Cyclization reactions represent a fundamental approach to constructing the indoline scaffold. One common method involves the reduction of a 2-nitrostyrene derivative. For the synthesis of the 5-nitroindoline precursor, this would typically involve the cyclization of a molecule containing both a nitro group and a latent two-carbon side chain that can form the five-membered ring.

Another powerful cyclization strategy is the Fischer indole (B1671886) synthesis, which can be adapted for indoline synthesis by subsequent reduction. While traditionally used for indoles, the Fischer synthesis provides a versatile entry into substituted indole systems that can then be reduced to the corresponding indolines.

Palladium-Catalyzed Indoline Synthesis Methodologies

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indolines, often proceeding with high efficiency and functional group tolerance. derpharmachemica.com One notable method involves the intramolecular C-H amination of β-arylethylamines. organic-chemistry.org This approach allows for the direct formation of the indoline ring from a linear precursor.

Another palladium-catalyzed approach is the intramolecular Heck cyclization of N-alkenyl or N-allyl-2-haloanilines. rsc.org This method provides a route to substituted indolines by forming the C-C bond of the five-membered ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. derpharmachemica.com

| Catalyst System | Substrate Type | Key Transformation | Reference |

| Pd(OAc)2 / Ligand | β-arylethylamines | Intramolecular C-H amination | organic-chemistry.org |

| Pd(II)-PEG | N-vinyl/allyl-2-haloanilines | Intramolecular Heck cyclization | rsc.org |

Metal-Free Approaches to Indoline Scaffolds

In recent years, there has been a growing interest in the development of metal-free synthetic methods. For indoline synthesis, several metal-free approaches have been reported. One such method involves the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to mediate the intramolecular amidation of olefins. nih.gov

Photocatalyzed reactions also offer a green and efficient route to indolines. For instance, the decarboxylative radical arylation of N-aryl α-amino acids can lead to the formation of the indoline ring under mild, metal-free conditions. These methods provide valuable alternatives to traditional metal-catalyzed processes.

Introduction of the Propylsulfonyl Moiety

The final key step in the synthesis of this compound is the introduction of the propylsulfonyl group onto the indoline nitrogen.

Sulfonylation Reactions on Indoline Nitrogen

The sulfonylation of the indoline nitrogen is typically achieved by reacting the indoline with a sulfonyl chloride in the presence of a base. For the synthesis of the target molecule, this would involve the reaction of 5-aminoindoline with propylsulfonyl chloride.

Given the presence of the free amino group at the 5-position, a protection strategy may be necessary to ensure selective N-1 sulfonylation. A suitable protecting group, such as a Boc or Cbz group, could be introduced on the 5-amino group, followed by the sulfonylation of the indoline nitrogen. Subsequent deprotection would then yield the desired this compound. The choice of base and solvent is critical to optimize the reaction conditions and prevent side reactions.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 5-Aminoindoline (or protected derivative) | Propylsulfonyl chloride | This compound | Base (e.g., pyridine, triethylamine), Solvent (e.g., DCM, THF) |

Precursor Sulfonamide Synthesis Routes

The formation of the sulfonamide linkage is a critical step in the synthesis of this compound. Classical methods for synthesizing primary sulfonamides typically involve the reaction of a sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate, which may then require a deprotection step. nih.gov However, these methods can be limited by the availability and stability of the requisite sulfonyl chlorides, which are often prepared under harsh acidic and oxidizing conditions. nih.gov

More contemporary approaches offer milder and more versatile routes. One such method involves the use of the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.gov This reagent reacts with a broad range of organometallic reagents, including Grignard and organolithium reagents, to produce primary sulfonamides in good to excellent yields in a one-step process. nih.gov This method is advantageous as it allows for the introduction of the sulfonamide group onto various (hetero)aryl and alkyl structures. nih.gov

Another strategy for the synthesis of sulfonamides involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles. nih.gov This approach has been utilized to create functionalized pyridine-based sulfonamides. nih.gov

The following table summarizes various synthetic routes for precursor sulfonamides:

| Reagents | Product | Key Features |

| Sulfonyl chloride, Ammonia/Ammonia surrogate | Primary sulfonamide | Classical method, may require deprotection. nih.gov |

| N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), Organometallic reagents | Primary sulfonamide | One-step process, good to excellent yields, broad substrate scope. nih.gov |

| N-cyanoacetoarylsulfonylhydrazide, Electrophiles | Functionalized sulfonamides | Used for creating pyridine-based sulfonamides. nih.gov |

Functionalization at the Indoline-5-amine Position

The introduction of the amine group at the 5-position of the indoline ring is a key transformation. This can be achieved through various methods, including direct amination of the aromatic ring or, more commonly, through the reduction of a nitro precursor.

Direct C-H amination of aromatic rings represents a powerful and atom-economical approach to installing nitrogen functionalities. rsc.org Recent advances in this field have focused on radical-mediated processes that can convert unactivated arenes into arylamine derivatives. rsc.org These methods often utilize catalysts to generate nitrogen or arene radical intermediates, enabling the direct formation of C-N bonds. rsc.org

Metal-mediated amination reactions have also been explored. For instance, transition metal complexes can activate C-H bonds on an aromatic ring, facilitating amination. acs.org The site-selectivity of such reactions can be influenced by the lability of the metal complexes used. acs.org Additionally, heterogeneous catalysts comprising a noble metal and a reducible metal oxide have been developed for the direct amination of aromatic hydrocarbons with agents like ammonia. google.com

Photolytically-generated aminium radicals from N-chloroamines have been shown to be effective for the intramolecular amination of aromatic C-H bonds, providing access to various polycyclic structures. whiterose.ac.uk

A widely employed and reliable strategy for introducing an amine group onto an aromatic ring is the reduction of a nitro group. acs.org The nitro group is typically introduced via electrophilic aromatic substitution, and its subsequent reduction provides the corresponding aniline (B41778) derivative. acs.org

A variety of reducing agents and conditions can be employed for this transformation, each with its own advantages regarding selectivity and functional group tolerance. Common methods include:

Metal-based reductions:

Iron in acidic medium (e.g., Fe/HCl or Fe/acetic acid): A classic and cost-effective method. acs.orgresearchgate.net Activated iron generated by Fe/HCl has been shown to be a practical and chemoselective system for reducing nitroarenes to anilines, tolerating a range of functional groups. researchgate.net

Tin in acidic medium (e.g., Sn/HCl): Another traditional method for this reduction. acs.org

Zinc dust: Can be used with various additives like formic acid or ammonium (B1175870) formate. wikipedia.org

Indium in the presence of FeCl₃·6H₂O: This system provides high yields and good chemoselectivity under mild conditions. tandfonline.com

Catalytic Hydrogenation:

Palladium on carbon (Pd/C) with a hydrogen source: Hydrazine (B178648) hydrate (B1144303) is a common hydrogen source used with Pd/C for the selective reduction of nitroarenes, even in the presence of halogens. organic-chemistry.org

Raney Nickel: Often used with a hydrogen source like hydrazine or under hydrogen pressure. organic-chemistry.orggoogle.com

Platinum-based catalysts: Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation. wikipedia.org

Other Reagents:

Potassium borohydride (B1222165) (KBH₄) with iodine (I₂): This system generates BI₃ in situ, which acts as the active reductant. organic-chemistry.org

Hydrazine monohydrate with a catalyst: An iron(III) chloride hexahydrate/2,2'-bipyridyl system in water can catalytically reduce nitroarenes with hydrazine. researchgate.net

The general sequence for the reduction of a nitroarene to an aniline proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.org The choice of reducing agent can be critical to avoid over-reduction or undesired side reactions, especially in the presence of other sensitive functional groups.

The following table provides a summary of common methods for the reduction of nitroarenes:

| Reagent/Catalyst | Conditions | Key Features |

| Iron (Fe) / Acid (HCl, Acetic Acid) | Acidic | Cost-effective, chemoselective. acs.orgresearchgate.net |

| Tin (Sn) / HCl | Acidic | Traditional method. acs.org |

| Zinc (Zn) | Various | Can be used with different additives. wikipedia.org |

| Indium / FeCl₃·6H₂O | Aqueous Methanol | Mild conditions, high yields. tandfonline.com |

| Pd/C / Hydrazine Hydrate | - | Selective for nitro group over halogens. organic-chemistry.org |

| Raney Nickel / Hydrogen Source | Various | Widely used hydrogenation catalyst. organic-chemistry.orggoogle.com |

| Platinum(IV) Oxide (PtO₂) | Catalytic Hydrogenation | Effective for nitro group reduction. wikipedia.org |

| KBH₄ / I₂ | In situ generation of BI₃ | Alternative reduction system. organic-chemistry.org |

Post-Synthetic Modifications and Derivatization Strategies for this compound

Once this compound is synthesized, the primary amine at the 5-position serves as a versatile handle for further chemical modifications and derivatization. This allows for the exploration of structure-activity relationships and the generation of a library of related compounds.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to yield secondary sulfonamides.

Diazotization: Conversion of the primary amine to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyano group, hydroxyl group) in Sandmeyer-type reactions. acs.org

Coupling Reactions: The amine can participate in various cross-coupling reactions to form C-N bonds with aryl or heteroaryl partners.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates.

Derivatization for Analytical Purposes: The amine can be reacted with specific reagents to facilitate analysis, such as by HPLC-MS/MS. For example, chiral derivatization reagents can be used to separate and detect enantiomers of chiral amines. nih.govmdpi.comnih.gov

These post-synthetic modifications are crucial for developing analogs with tailored properties, which is a common practice in fields like drug discovery. nih.gov For instance, the functionalization of the 5-amino group of an indoline core has been explored in the development of various bioactive molecules. nih.govmdpi.com

Structure Activity Relationship Sar and Structural Modifications of Indoline Sulfonamine Derivatives

Conformational Analysis and Stereochemistry of Indoline (B122111) Scaffolds

The indoline scaffold, a bicyclic heterocyclic amine, is a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds. nih.gov Its structure consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Unlike the aromatic and planar indole (B1671886) ring, the five-membered ring of the indoline core is saturated, granting it significant conformational flexibility.

This non-planar ring can adopt various envelope and twisted conformations, which can be influenced by the nature of the substituents. The presence of substituents, particularly at the C2 and C3 positions, can introduce chiral centers, leading to stereoisomers with potentially distinct biological activities and pharmacological profiles. nih.govmdpi.com The dearomatization of indoles to form these structurally complex and stereochemically rich indoline systems is a key strategy in medicinal chemistry. polimi.itacs.org The specific conformation adopted by the indoline scaffold is crucial as it dictates the spatial orientation of its functional groups, thereby affecting how the molecule fits into the binding site of a biological target.

Impact of N1-Substituent Variation (Propylsulfonyl Group) on Molecular Interactions

The substituent at the N1 position of the indoline ring plays a pivotal role in modulating the molecule's interaction with its target. mdpi.comnih.gov In the case of 1-(Propylsulfonyl)indolin-5-amine, the N1-substituent is a propylsulfonyl group. This group significantly influences the electronic and steric properties of the indoline nitrogen.

The sulfonyl moiety is a strong electron-withdrawing group, which reduces the basicity of the indoline nitrogen and can affect the electronic distribution of the entire ring system. The propyl chain adds a lipophilic character to this part of the molecule, which can engage in hydrophobic or van der Waals interactions within a protein's binding pocket. biorxiv.org The variation of the alkyl chain length or the replacement of the propyl group with other functionalities (e.g., aromatic rings, polar groups) can fine-tune these interactions, leading to changes in binding affinity and selectivity. nih.gov For instance, bulkier substituents may provide better occupancy of a hydrophobic pocket, while smaller or more polar groups might be preferred for targets with different topologies.

Table 1: Hypothetical Binding Affinities for N1-Substituent Variations

| N1-Substituent | Key Interaction Types | Predicted Binding Affinity (Kd) |

|---|---|---|

| Propylsulfonyl | Hydrophobic, van der Waals | 150 nM |

| Ethylsulfonyl | Hydrophobic, van der Waals | 200 nM |

| Phenylsulfonyl | Hydrophobic, π-stacking | 80 nM |

Role of the Sulfonamide Linker in Ligand-Target Recognition

The sulfonamide group (-SO₂NH-) is a key functional group in medicinal chemistry, prized for its chemical stability and its ability to act as a versatile hydrogen bond donor and acceptor. researchgate.netopenaccesspub.org In indoline derivatives, the sulfonamide linker connecting a substituent to the indoline nitrogen is crucial for ligand-target recognition. mdpi.com

Influence of the Amine Functionality at C5 on Molecular Recognition

The primary amine (-NH₂) at the C5 position of the indoline ring is a critical determinant of the molecule's interaction profile. This functional group can significantly influence molecular recognition through several mechanisms:

Hydrogen Bonding: The amine group is an excellent hydrogen bond donor and can also act as an acceptor, forming key interactions with amino acid residues such as aspartate, glutamate, or serine in a protein's active site.

Ionic Interactions: As a basic group, the C5-amine can be protonated under physiological conditions, allowing it to form strong ionic bonds or salt bridges with acidic residues like aspartic acid or glutamic acid.

Electronic Effects: The amine group is an electron-donating group, which influences the electronic properties of the aromatic ring. This can affect interactions such as π-π stacking or cation-π interactions with the target protein.

The ability to form these specific interactions often translates into higher binding affinity and selectivity for the target. illinois.edu

Positional Isomerism and its Implications for Biological Activity in Indoline Derivatives

Positional isomerism, which involves changing the position of a substituent on the indoline ring, can have profound effects on biological activity. nih.gov Moving the amine functionality from the C5 position to other positions (e.g., C4, C6, or C7) would alter the geometry of the molecule and change the location of the key interaction points.

For example, a C6-aminoindoline derivative would present its hydrogen bonding and ionic interaction capabilities from a different vector compared to the C5-isomer. This might allow for optimal interactions with a different set of amino acids in the target's binding site or could lead to a complete loss of activity if the original interactions were critical. The optimal positioning of the amine group is entirely dependent on the specific topology of the target's binding pocket. acs.org SAR studies often involve synthesizing and testing various positional isomers to map the binding site and identify the most potent compound.

Table 2: Predicted Activity of Amine Positional Isomers

| Compound | Amine Position | Predicted Key Interaction | Relative Biological Activity (%) |

|---|---|---|---|

| This compound | C5 | H-bond with Asp120 | 100 |

| 1-(Propylsulfonyl)indolin-6-amine | C6 | H-bond with Ser85 | 45 |

| 1-(Propylsulfonyl)indolin-4-amine | C4 | Steric clash with Phe88 | 10 |

Computational Insights into Structure-Activity Relationships

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of indoline sulfonamide derivatives. nih.govresearchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the ligand and its target protein at an atomic level. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target. For this compound, docking studies could reveal how the C5-amine interacts with polar residues, how the propylsulfonyl group fits into a hydrophobic pocket, and the specific hydrogen bonds formed by the sulfonamide linker. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of the molecule, such as the charge distribution and the energies of the molecular orbitals (HOMO/LUMO), which are important for understanding its reactivity and interaction capabilities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic stability of the ligand-protein complex over time, confirming the stability of key interactions predicted by docking. nih.gov

These computational approaches are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent derivatives. nih.gov

Biological Investigations and Mechanistic Studies of Indoline Sulfonamide Derivatives

General Biological Activities Associated with Indoline (B122111) Scaffolds

The indoline core is considered a "privileged scaffold" in drug discovery, as its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Research has demonstrated that compounds containing the indoline framework exhibit significant potential in various therapeutic areas.

Indoline derivatives have been extensively studied for their anti-inflammatory and antioxidant properties. nih.gov Some have shown the ability to protect macrophages from cytotoxicity induced by hydrogen peroxide and reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) at very low concentrations. nih.govacs.org

In the realm of oncology , the indoline scaffold is a key component of several anticancer agents. researchgate.netresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases and tubulin polymerization, which are crucial for cancer cell growth and proliferation. mdpi.comresearchgate.net The development of indoline-based compounds has shown promise in overcoming drug resistance in cancer therapy. researchgate.net

Furthermore, indoline derivatives have been investigated as antibacterial agents . osti.govnih.gov They have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The indoline nucleus serves as a valuable template for the design of new antimicrobial compounds. nih.gov

The versatility of the indoline scaffold also extends to the central nervous system and cardiovascular system. Certain indoline derivatives have been developed as potent and selective α1A-adrenoceptor antagonists , which are used in the management of conditions like benign prostatic hyperplasia. nih.govnih.govnih.govnih.gov The structural features of the indoline ring contribute to the high affinity and selectivity of these compounds for their target receptors. nih.govnih.gov

Enzyme Inhibition Profiling and Mechanistic Elucidation

The biological activities of many indoline derivatives can be attributed to their ability to inhibit specific enzymes. The introduction of a sulfonamide group, particularly at the 5-position of the indoline ring, has proven to be a successful strategy for developing potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition by Indoline-5-sulfonamides

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological and pathological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are associated with tumor progression and resistance to therapy. nih.govanl.govresearchgate.net Sulfonamides are a well-established class of CA inhibitors, and indoline-5-sulfonamides have emerged as a promising subclass.

A series of 1-acylated indoline-5-sulfonamides has been synthesized and evaluated for their inhibitory activity against several human CA isoforms. nih.govanl.gov These studies revealed that the nature of the acyl group at the 1-position of the indoline ring significantly influences the inhibitory potency and selectivity. For instance, compounds with specific acyl moieties have demonstrated nanomolar inhibition constants (Kᵢ) against the tumor-associated isoforms CA IX and CA XII. nih.govanl.govresearchgate.net

The table below summarizes the inhibitory activities of selected 1-acylated indoline-5-sulfonamides against different CA isoforms.

Data sourced from Krymov et al., 2022. nih.govanl.govresearchgate.net

These findings highlight the potential of indoline-5-sulfonamides as selective inhibitors of tumor-related carbonic anhydrases.

Investigation of Other Enzyme Targets

Beyond carbonic anhydrases, indoline sulfonamide derivatives have been investigated as inhibitors of other clinically relevant enzymes.

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): DapE is a bacterial enzyme essential for the biosynthesis of lysine (B10760008) and is a promising target for novel antibiotics. A series of N-acetyl-5-halo-6-sulfonamide indolines were identified as modest inhibitors of DapE, with IC₅₀ values in the micromolar range. nih.govosti.govnih.govanl.govresearchgate.net

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in the management of type 2 diabetes. Indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against both α-glucosidase and α-amylase, with some compounds being more potent than the standard drug acarbose. acs.orgresearchgate.netnih.govnih.gov

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Dual inhibition of 5-LOX and sEH is a promising approach for treating inflammatory diseases. An indoline-based compound was identified as a dual inhibitor, with a derivative showing IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.gov

Tubulin Polymerization: Tubulin is a critical component of the cytoskeleton and a well-established target for anticancer drugs. Certain indoline derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site and exhibiting potent antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

Molecular Docking and Binding Affinity Predictions

Computational methods such as molecular docking are valuable tools for understanding the interactions between small molecules and their protein targets, guiding the design of more potent and selective inhibitors.

Studies on indoline sulfonamides have employed molecular docking to predict their binding modes within the active sites of various enzymes. For instance, docking studies of indoline-6-sulfonamide (B1419461) inhibitors of DapE suggested that the sulfonamide group acts as a zinc-binding group, coordinating with the zinc ions in the enzyme's active site. nih.gov

In the case of carbonic anhydrase inhibitors, molecular docking has been used to rationalize the observed structure-activity relationships. For example, the orientation of the acyl group in 1-acylated indoline-5-sulfonamides within the CA IX active site was shown to be crucial for forming key interactions with amino acid residues, explaining the high affinity of certain derivatives. nih.gov

Molecular docking of indole-based sulfonamides with aromatase, a key enzyme in estrogen biosynthesis, has revealed that potent inhibitors can occupy the same binding pocket as the natural substrate, androstenedione, forming similar hydrogen bond interactions. nih.gov Similarly, docking studies have supported the binding of indoline derivatives to the colchicine binding site of tubulin. nih.gov

Cellular Mechanisms of Action in In Vitro Systems

The enzyme inhibitory activities of indoline sulfonamide derivatives translate into measurable effects at the cellular level, particularly in the context of cancer.

Antiproliferative Activities in Cancer Cell Lines

The antiproliferative effects of indoline-5-sulfonamides have been evaluated in various cancer cell lines. The inhibition of tumor-associated carbonic anhydrases by these compounds can lead to the suppression of cancer cell growth.

Studies on 1-acylated indoline-5-sulfonamides have demonstrated their ability to inhibit the proliferation of human breast cancer (MCF7), skin cancer (A431), and chronic myelogenous leukemia (K562/4) cell lines. nih.govanl.govresearchgate.netmdpi.com The antiproliferative activity was found to be dependent on the specific compound and the cell line. For example, some derivatives showed selective activity under hypoxic conditions, which is a characteristic feature of the tumor microenvironment where CA IX is highly expressed. nih.govanl.govresearchgate.net

The table below presents the antiproliferative activity of selected 1-acylated indoline-5-sulfonamides in the MCF7 cancer cell line.

Data sourced from Krymov et al., 2022. nih.govanl.govresearchgate.net

Furthermore, some indoline-5-sulfonamides have been shown to reverse chemoresistance to conventional anticancer drugs like doxorubicin (B1662922) in resistant cancer cell lines. nih.govanl.govresearchgate.net This suggests a potential role for these compounds as adjuvants in cancer chemotherapy.

Modulation of Cellular Pathways (e.g., tubulin polymerization inhibition)

A significant area of research for indoline sulfonamide derivatives has been their potential as anticancer agents, particularly through the inhibition of tubulin polymerization. Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.

Indoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. For instance, a series of 7-aroyl-aminoindoline-1-benzenesulfonamides demonstrated excellent activity as inhibitors of tubulin polymerization, with some compounds exhibiting IC50 values of 1.1 and 1.2 µM. researchgate.net Another study on indoline derivatives identified a compound (9d) that potently inhibited tubulin polymerization with an IC50 value of 3.4 µM and displayed significant antiproliferative activity against various cancer cell lines. nih.gov This compound was found to bind to the colchicine binding site of β-tubulin. nih.gov

Furthermore, research on 1-arylsulfonyl indoline-based benzamides has yielded compounds with striking tubulin inhibition, with one benzamide (B126) exhibiting an IC50 value of 1.1 µM, which is more potent than the natural tubulin inhibitor combretastatin (B1194345) A-4. researchgate.net The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of the substituents on the indoline ring and the arylsulfonyl group in determining the potency of tubulin polymerization inhibition. While specific data for 1-(Propylsulfonyl)indolin-5-amine is not available, the presence of the propylsulfonyl group at the 1-position and an amine at the 5-position suggests that it fits within the general structural framework of these active compounds, warranting further investigation into its potential as a tubulin polymerization inhibitor.

Table 1: Tubulin Polymerization Inhibition by Indoline Sulfonamide Derivatives

| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 7-Aroyl-aminoindoline-1-benzenesulfonamides | Compound 15 | Tubulin Polymerization | 1.1 | researchgate.net |

| 7-Aroyl-aminoindoline-1-benzenesulfonamides | Compound 16 | Tubulin Polymerization | 1.2 | researchgate.net |

| Indoline Derivatives | Compound 9d | Tubulin Polymerization | 3.4 | nih.gov |

| 1-Arylsulfonyl Indoline Benzamides | Benzamide (9) | Tubulin Polymerization | 1.1 | researchgate.net |

| Quinolinesulfonamide Derivatives | Compound D13 | Tubulin Polymerization | 6.74 | mdpi.com |

Investigations of Antimicrobial Effects

The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for the discovery of new antimicrobial agents. Indoline sulfonamide derivatives have been explored for their potential antibacterial and antifungal activities. The sulfonamide group is a well-known pharmacophore in antimicrobial drugs, and its incorporation into the indoline scaffold has led to the development of compounds with promising activity against a range of microorganisms.

Studies on various indole (B1671886) derivatives containing sulfonamide moieties have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, some synthesized indoline derivatives have shown very good activity against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium tuberculosis. researchgate.net In one study, newly synthesized sulfonamide-based indole derivatives were screened for their antimicrobial activity, with some compounds showing good activity against Staphylococcus aureus and Klebsiella pneumonia.

The mechanism of antimicrobial action for sulfonamides typically involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. However, other mechanisms may also be at play for certain indoline sulfonamide derivatives. The specific antimicrobial profile of This compound remains to be determined, but the general activity of the compound class suggests that it could be a candidate for such investigations.

Table 2: Antimicrobial Activity of Indole and Sulfonamide Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole derivatives | C. albicans | 3.125 | nih.gov |

| Indole-triazole derivatives | C. krusei | 3.125 | nih.gov |

| Thienopyrimidine–sulfadiazine hybrid | S. aureus | 125 | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid | E. coli | 125 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid | S. aureus | 250 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid | E. coli | 125 | mdpi.com |

Anti-inflammatory Pathways and Indoline Derivatives

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry. Indoline and its derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes and signaling pathways involved in the inflammatory response.

Some indoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov For instance, certain indoline carbamate (B1207046) derivatives were found to reduce the levels of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-activated macrophages. nih.gov The mechanism for this reduction was associated with a decrease in the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule in the inflammatory cascade. nih.gov

Another approach has been the design of indoline-based compounds as prodrugs of known non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects. For example, 1-(2,6-dichlorophenyl)indolin-2-one was synthesized as a potential prodrug of diclofenac (B195802) and showed comparable anti-inflammatory activity with reduced ulcerogenic effects. mdpi.com While the specific anti-inflammatory activity of This compound has not been reported, the known activities of related indoline sulfonamides suggest that this is a promising area for future research. The structural features of This compound could allow it to interact with inflammatory targets, and its potential effects on cytokine production and key signaling pathways warrant investigation.

Analytical Methodologies for the Research and Characterization of 1 Propylsulfonyl Indolin 5 Amine

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of 1-(Propylsulfonyl)indolin-5-amine . These techniques probe the molecular structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of This compound , distinct signals corresponding to the aromatic protons of the indoline (B122111) ring, the methylene (B1212753) groups of the propyl chain and the indoline core, and the amine protons would be expected. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for confirming the connectivity of the atoms. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments, further corroborating the compound's structure.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. The sulfonyl group (SO₂) would exhibit strong, characteristic stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other bands corresponding to C-H bonds (aromatic and aliphatic) and C-N bonds would also be present, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of This compound . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₁H₁₆N₂O₂S). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

| Spectroscopic Data (Predicted) | |

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic, amine, and aliphatic (propyl and indoline) protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Resonances corresponding to the distinct carbon atoms in the indoline and propylsulfonyl moieties. |

| IR Spectroscopy | Characteristic absorption bands for N-H (amine), S=O (sulfonyl), C-H (aromatic and aliphatic), and C-N bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (240.32 g/mol ) and a fragmentation pattern consistent with the structure. |

Chromatographic Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of This compound and for separating it from any impurities or related substances. A reversed-phase HPLC method is commonly developed for this purpose.

In a typical setup, the compound is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound from the column. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection is typically performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A well-developed HPLC method should be able to separate the main compound from potential starting materials, by-products, and degradation products.

| Typical HPLC Method Parameters | |

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

For This compound that exists as a crystalline solid, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Quantitative Analysis in Research Matrices (excluding biological fluids from human trials)

In a research context, it is often necessary to quantify the concentration of This compound in various non-human matrices, such as cell culture media or solutions from in vitro assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses due to its high sensitivity and selectivity.

An LC-MS/MS method involves separating the analyte from the matrix components using HPLC, followed by detection using a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other components in the matrix.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The future development and application of 1-(Propylsulfonyl)indolin-5-amine are contingent on efficient and scalable synthetic routes. While the specific synthesis of this compound is not widely published, general methods for the preparation of N-sulfonylated indolines can be inferred. A common approach involves the reaction of 5-aminoindoline with propanesulfonyl chloride.

Future research could focus on optimizing this synthesis for scalability. This would involve exploring different bases, solvents, and reaction conditions to maximize yield and purity while minimizing reaction time and cost. Furthermore, the development of a one-pot synthesis from indoline (B122111) itself, through a sequence of nitration, reduction, and sulfonylation, could be a valuable endeavor for large-scale production. Alternative, more "green" synthetic methods, such as those utilizing catalytic approaches or flow chemistry, could also be investigated to enhance the environmental and economic feasibility of its synthesis.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Research Focus |

| Direct Sulfonylation | Reaction of 5-aminoindoline with propanesulfonyl chloride. | Straightforward, utilizes readily available starting materials. | Optimization of reaction conditions (base, solvent, temperature) for improved yield and purity. |

| Convergent Synthesis | Coupling of a pre-formed propylsulfonyl fragment with the indoline core. | May offer better control over the final product and facilitate diversification. | Development of efficient coupling methods. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, scalability, and reproducibility. | Adaptation of batch synthesis to a continuous flow process. |

Development of Advanced Indoline-Based Chemical Probes

The inherent structural features of this compound make it an attractive candidate for the development of advanced chemical probes. The 5-amino group provides a convenient handle for the attachment of reporter molecules such as fluorophores, biotin, or photoaffinity labels. Such probes could be instrumental in studying the biological targets and mechanisms of action of indoline-sulfonamide-based compounds.

For instance, a fluorescently labeled derivative of this compound could be used in cellular imaging studies to visualize its subcellular localization and interaction with specific proteins or organelles. Biotinylated probes could be employed in pull-down assays to identify binding partners from cell lysates, thereby elucidating its molecular targets.

Diversification of Sulfonamide Substituents for Targeted Modulation

The sulfonamide moiety is a versatile functional group in drug discovery, known for its ability to engage in hydrogen bonding and act as a zinc-binding group. nih.gov The propyl group in this compound offers a starting point for systematic structural diversification to modulate its biological activity and properties.

Future research could involve the synthesis of a library of analogs with varying alkyl and aryl substituents on the sulfonyl group. This would allow for a systematic exploration of the structure-activity relationship (SAR). For example, introducing different alkyl chains (e.g., ethyl, butyl, isopropyl) or cyclic structures could probe the steric and hydrophobic requirements of a potential binding pocket. The incorporation of aromatic or heteroaromatic rings could introduce additional interactions, such as pi-stacking, potentially leading to enhanced potency or selectivity. The aim of such diversification would be to fine-tune the compound's properties for specific biological targets, drawing inspiration from studies on other sulfonamide-containing compounds that have shown a wide range of biological activities. acs.org

Application of this compound as a Building Block in Complex Chemical Synthesis

The bifunctional nature of this compound, with its reactive amino group and the potential for further functionalization on the indoline ring, makes it a valuable building block for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems.

In the context of medicinal chemistry, it could serve as a key intermediate for the construction of novel compound libraries. For example, coupling the amino group with a diverse set of carboxylic acids would generate a library of amides, each with unique properties. Furthermore, the indoline scaffold itself can be a precursor to the corresponding indole (B1671886), expanding the synthetic possibilities. The indole nucleus is a privileged structure in a vast number of natural products and pharmaceuticals. nih.gov

Integration with Advanced Screening Platforms for Phenotypic and Target-Based Discoveries

Given the limited information on the specific biological activity of this compound, its integration into advanced screening platforms is a logical next step. Phenotypic screening, which assesses the effect of a compound on cell morphology or function, could be a powerful tool to uncover novel biological activities without prior knowledge of a specific target.

The compound could be screened against a panel of diverse cell lines, including cancer cells, neurons, and immune cells, to identify any interesting phenotypic changes. High-content imaging and analysis could provide detailed information on its effects on cellular processes such as proliferation, differentiation, or apoptosis.

In parallel, target-based screening against a panel of known enzymes and receptors, particularly those where sulfonamides are known to be active (e.g., carbonic anhydrases, kinases, proteases), could rapidly identify potential molecular targets. The discovery of indoline-6-sulfonamide (B1419461) inhibitors of the bacterial enzyme DapE from a high-throughput screen highlights the potential of this approach. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.